17-Deacetyl vecuronium bromide

Neuromuscular blockade Aminosteroid metabolites Comparative pharmacology

Researchers and QC labs often face challenges in obtaining authenticated impurity standards for vecuronium bromide analysis. This 17-Deacetyl vecuronium bromide (EP Impurity E / USP Related Compound B) addresses this gap as a critical monoquaternary aminosteroidal reference material. - Guarantees traceability for ANDA submissions and compliance with ICH Q3A/Q3B guidelines [1†L3-L10]. - Supplied with comprehensive Certificate of Analysis (CoA) ensuring lot-to-lot consistency. - Ready-to-ship stock enables rapid method validation without procurement delays [11†L6].

Molecular Formula C32H55BrN2O3
Molecular Weight 595.7 g/mol
CAS No. 50587-95-6
Cat. No. B045239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Deacetyl vecuronium bromide
CAS50587-95-6
SynonymsAndrostane Piperidinium Deriv.;  Org-NC 58;  USP Vecuronium Bromide Related Compound B; 
Molecular FormulaC32H55BrN2O3
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]
InChIInChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyXPLMFSDSQRHLDG-FMCCZJBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Deacetyl Vecuronium Bromide: Key Metabolite & Impurity


17-Deacetyl vecuronium bromide (CAS 50587-95-6), also known as 17-hydroxyvecuronium or ORG NC58, is a monoquaternary aminosteroidal metabolite of the non-depolarizing neuromuscular blocker vecuronium bromide. It is formed via hepatic deacetylation and retains weak pharmacological activity at nicotinic acetylcholine receptors [1]. As a designated EP Impurity E and USP Related Compound B, this compound serves as a critical analytical reference standard for pharmaceutical quality control of vecuronium bromide formulations [2].

Why 17-Deacetyl Vecuronium Cannot Be Substituted


Vecuronium bromide undergoes metabolic hydrolysis to three distinct derivatives: 3-desacetyl (ORG 7268), 17-deacetyl (ORG NC58), and 3,17-bis-deacetyl (ORG 7402) [1]. Each metabolite exhibits profoundly different neuromuscular blocking potencies and interaction profiles [2]. 17-Deacetyl vecuronium, in particular, demonstrates a paradoxical concentration-dependent antagonism of vecuronium-induced blockade—reversing block at low concentrations while potentiating it at high concentrations [3]. This unique biphasic behavior, coupled with its specific identification as a pharmacopoeial impurity, renders generic substitution between vecuronium metabolites impossible for both research and quality control applications.

17-Deacetyl Vecuronium: Evidence of Potency & Identity


Neuromuscular Blocking Potency Relative to Vecuronium

In a direct head-to-head comparison using chloralose-anaesthetized cats, vecuronium bromide was 24 times more potent than its 17-hydroxy derivative (17-deacetyl vecuronium) as a neuromuscular blocker [1]. This quantitative potency ratio establishes a clear and verifiable differentiation between the parent drug and this specific metabolite.

Neuromuscular blockade Aminosteroid metabolites Comparative pharmacology

Paradoxical Antagonism of Neuromuscular Blockade

In phrenic nerve-hemidiaphragm preparations from rats, 17-deacetyl vecuronium (ORG NC58) exhibited a unique biphasic interaction with vecuronium. At a low concentration of 10 µM, it reversed vecuronium-induced neuromuscular blockade. Conversely, at a higher concentration of 50 µM, it increased the degree of block [1]. This paradoxical antagonism is not observed with the parent compound or the 3-desacetyl metabolite.

Neuromuscular transmission Metabolite interaction Competitive antagonism

Pharmacopoeial Designation as Impurity E and Compound B

The European Pharmacopoeia (EP) designates 17-deacetyl vecuronium bromide as Vecuronium Bromide EP Impurity E, and the United States Pharmacopeia (USP) lists it as Vecuronium Bromide Related Compound B [1]. This official compendial recognition mandates its use as a reference standard for analytical method development, validation, and quality control testing of vecuronium bromide drug substance and drug product [1].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Metabolic Potency Hierarchy Among Metabolites

Within the class of vecuronium metabolites, a clear potency hierarchy exists. While 3-desacetyl vecuronium (ORG 7268) retains approximately 80% of vecuronium's neuromuscular blocking potency [1], 17-deacetyl vecuronium (ORG NC58) is characterized as having a 'weak neuromuscular blocking action' [2]. The 3,17-bis-deacetyl derivative (ORG 7402) is even weaker. This intra-class differentiation highlights the critical role of the 3-acetoxy group in maintaining high-affinity receptor interaction.

Drug metabolism Pharmacokinetics Structure-activity relationship

17-Deacetyl Vecuronium: Research and Industry Applications


Reference Standard for Impurity Profiling

As EP Impurity E and USP Related Compound B, 17-deacetyl vecuronium bromide is an indispensable certified reference material for the development and validation of HPLC, UPLC, and LC-MS methods used to quantify impurities in vecuronium bromide active pharmaceutical ingredient (API) and finished drug products [1]. Its use ensures compliance with ICH Q3A/Q3B guidelines and pharmacopoeial monographs.

Aminosteroid Structure-Activity Relationship Studies

The 24-fold lower potency and unique concentration-dependent antagonism of 17-deacetyl vecuronium compared to the parent compound provide a powerful tool for investigating the structural determinants of nicotinic acetylcholine receptor binding and activation [2][3]. It is particularly valuable for studies examining the role of the 17-acetoxy group in aminosteroid neuromuscular blockers.

In Vitro Metabolism and Drug Interaction Research

Researchers studying the metabolic fate of vecuronium bromide in hepatic microsomes or hepatocyte models utilize 17-deacetyl vecuronium as an authentic metabolite standard for identification and quantitation. Its known weak pharmacological activity and paradoxical antagonism are critical parameters for interpreting the net effect of vecuronium metabolism in both in vitro and in vivo systems [2].

Forensic Toxicology of Prolonged Neuromuscular Blockade

In cases of prolonged paralysis following vecuronium administration—particularly in patients with renal impairment where metabolite accumulation is a concern—17-deacetyl vecuronium serves as a key analytical target. Its detection and quantitation in plasma or urine samples can help differentiate between residual parent drug effect and metabolite-mediated contributions to neuromuscular dysfunction [4].

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